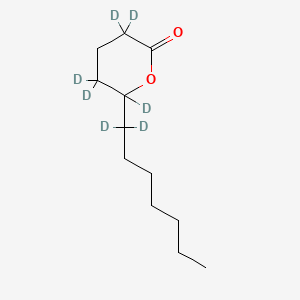
6-Heptyltetrahydro-2H-pyran-2-one-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyltetrahydro-2H-pyran-2-one-d7, also known as δ-Laurolactone-d7, is a deuterated analog of 6-Heptyltetrahydro-2H-pyran-2-one. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C12H15D7O2, and it has a molecular weight of 205.35 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered pharmacokinetics and metabolic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d7 typically involves the deuteration of 6-Heptyltetrahydro-2H-pyran-2-one. One common method involves the use of deuterated reagents to replace hydrogen atoms with deuterium. For example, the compound can be synthesized by reacting 6-Heptyltetrahydro-2H-pyran-2-one with deuterated solvents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the use of deuterium gas or deuterated water as the deuterium source, along with catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions
6-Heptyltetrahydro-2H-pyran-2-one-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The deuterium atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten (VI) oxide in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized lactones, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Heptyltetrahydro-2H-pyran-2-one-d7 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Heptyltetrahydro-2H-pyran-2-one-d7 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart . Deuterium substitution can also affect the compound’s binding affinity to specific enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Heptyltetrahydro-2H-pyran-2-one: The non-deuterated analog of 6-Heptyltetrahydro-2H-pyran-2-one-d7, with similar chemical structure but different isotopic composition.
6-Heptyltetrahydro-2H-pyran-2-one-d2: A partially deuterated analog with fewer deuterium atoms.
6-Heptyltetrahydro-2H-pyran-2-one-d4: Another partially deuterated analog with an intermediate number of deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its complete deuteration, which provides distinct advantages in scientific research. The presence of seven deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool for understanding the pharmacokinetics and metabolic pathways of deuterated compounds .
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
3,3,5,5,6-pentadeuterio-6-(1,1-dideuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D |
InChI Key |
QRPLZGZHJABGRS-UISBTFFKSA-N |
Isomeric SMILES |
[2H]C1(CC(C(OC1=O)([2H])C([2H])([2H])CCCCCC)([2H])[2H])[2H] |
Canonical SMILES |
CCCCCCCC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
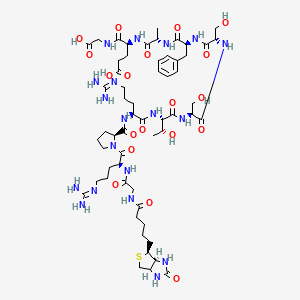
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
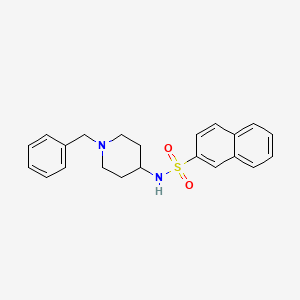

![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
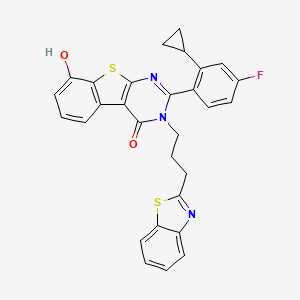
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
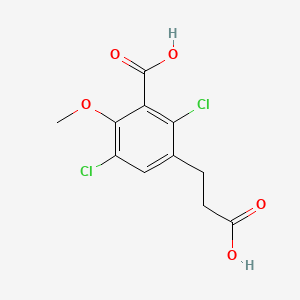
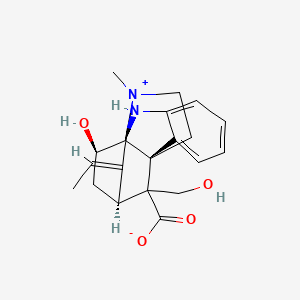
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)

